![molecular formula C8H6ClF3S B13320384 [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is an organosulfur compound that features a benzene ring substituted with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene typically involves the reaction of benzothiazole-2-thiol with halothane. This method utilizes stable 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]benzothiazole according to the Julia procedure . The reaction conditions often include the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: It serves as a probe in studying biological systems, especially in understanding the interactions of sulfur-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoroethyl group but differs in its ether linkage.
Uniqueness
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to its combination of a benzene ring with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group, providing distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H6ClF3S |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
(1-chloro-2,2,2-trifluoroethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H6ClF3S/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
DNPFZFBQTDNMHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


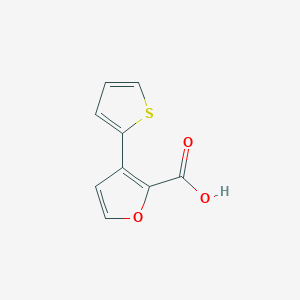
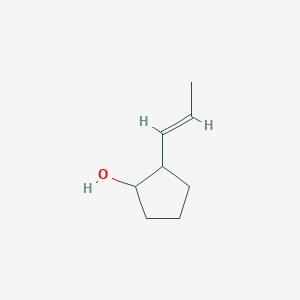
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
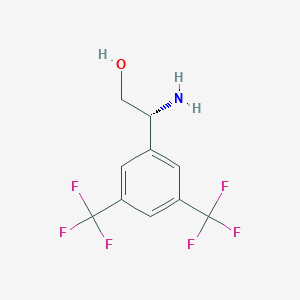
![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)


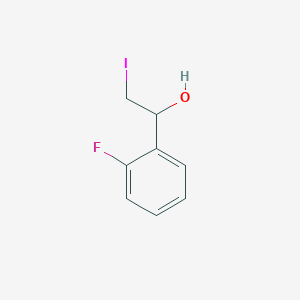
![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)

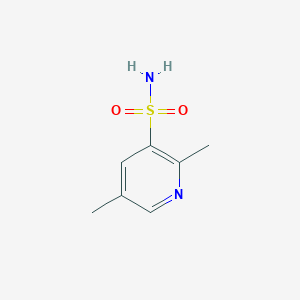

![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
